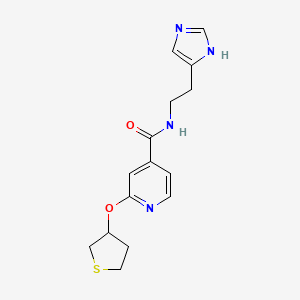
N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazole Derivative: Starting with an appropriate imidazole precursor, the imidazole ring is functionalized to introduce the ethyl group at the 2-position.
Synthesis of the Tetrahydrothiophene Derivative: The tetrahydrothiophene ring is synthesized separately, often through a cyclization reaction involving a thiol and a suitable alkene.
Coupling Reaction: The imidazole and tetrahydrothiophene derivatives are then coupled through an ether linkage, typically using a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the isonicotinamide moiety through an amidation reaction, where the amine group of the imidazole derivative reacts with an activated carboxylic acid derivative of isonicotinic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to modify its electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and isonicotinamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the tetrahydrothiophene ring.
Reduced Imidazole Derivatives: From reduction reactions.
Substituted Isonicotinamides: From substitution reactions.
Applications De Recherche Scientifique
N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in the body.
Biological Research: Used as a probe to study biochemical pathways involving imidazole and isonicotinamide derivatives.
Pharmacology: Investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic the structure of histidine, allowing it to bind to active sites of enzymes. The isonicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-imidazol-4-yl)ethyl)isonicotinamide: Lacks the tetrahydrothiophene ring, making it less complex.
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide: Lacks the imidazole ring, affecting its biological activity.
N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide: Similar structure but with a benzamide instead of isonicotinamide.
Uniqueness
N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to the combination of its functional groups, which allows it to interact with multiple biological targets and exhibit diverse chemical reactivity. This makes it a versatile compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(18-5-2-12-8-16-10-19-12)11-1-4-17-14(7-11)21-13-3-6-22-9-13/h1,4,7-8,10,13H,2-3,5-6,9H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAVDHVEZKEMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)

![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2918081.png)
![N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2918082.png)

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2918088.png)
![4-amino-N-[(oxolan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2918090.png)

![17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918098.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2918100.png)
